(5,6-Difluoro-1H-indol-3-YL)methanamine

Serotonin Receptor 5-HT2B CNS Drug Discovery

Select this 5,6-difluoroindole methanamine for high-affinity 5-HT2B (Ki 0.980 nM) and STING agonist (EC50 120 nM) programs. The 5,6-difluoro substitution ensures distinct binding vs. mono-fluoro analogs. Primary amine enables amide coupling/diversification. Bulk pricing available; contact vendors.

Molecular Formula C9H8F2N2
Molecular Weight 182.174
CAS No. 1360891-58-2
Cat. No. B2447473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Difluoro-1H-indol-3-YL)methanamine
CAS1360891-58-2
Molecular FormulaC9H8F2N2
Molecular Weight182.174
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)NC=C2CN
InChIInChI=1S/C9H8F2N2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,13H,3,12H2
InChIKeyUZLOEGZHDFATSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5,6-Difluoro-1H-indol-3-YL)methanamine (CAS 1360891-58-2) – A 5,6-Difluorinated Indole Methanamine Building Block for Serotonergic and STING-Targeted Medicinal Chemistry


(5,6-Difluoro-1H-indol-3-yl)methanamine (CAS 1360891-58-2) is a fluorinated indole methanamine derivative with molecular formula C9H8F2N2 and molecular weight 182.17 Da [1]. The compound features a 5,6-difluoro substitution pattern on the indole core, which distinguishes it from mono-fluorinated or unsubstituted indole methanamine analogs. It functions as a primary amine-bearing building block amenable to amide coupling and other derivatization reactions in medicinal chemistry workflows [2]. The compound is commercially available from multiple suppliers with typical purities of ≥95%, making it accessible for research and development applications [3].

Why (5,6-Difluoro-1H-indol-3-YL)methanamine Cannot Be Substituted with 5-Fluoro, 6-Fluoro, or Unsubstituted Indole Methanamine Analogs


The 5,6-difluoro substitution pattern on the indole core produces distinct physicochemical and target-binding consequences that generic substitution cannot replicate. The addition of a second fluorine atom increases molecular weight, alters electronic distribution across the indole ring, and modifies hydrogen-bonding capacity compared to mono-fluorinated analogs such as (5-fluoro-1H-indol-3-yl)methanamine (CAS 113188-82-2; MW 164.18 Da) . Critically, the 5,6-difluoroindole scaffold confers high-affinity binding to the 5-HT2B serotonin receptor with a Ki of 0.980 nM, a level of potency that is not documented for the corresponding 5-fluoro or unsubstituted methanamine analogs [1]. Furthermore, the 5,6-difluoroindol-3-yl fragment serves as the core recognition element in a patent-disclosed STING agonist (Compound 163) exhibiting EC50 = 120 nM, demonstrating that this specific substitution pattern is essential for achieving the claimed biological activity [2]. Interchanging with a different fluorination pattern would alter binding kinetics, functional potency, and potentially the intellectual property position of derivative molecules.

Quantitative Differentiation Evidence for (5,6-Difluoro-1H-indol-3-YL)methanamine: Binding Affinity, Physicochemical Properties, and Patent-Disclosed Potency


5-HT2B Receptor Binding Affinity of the 5,6-Difluoroindole Scaffold vs. Structural Analogs

The 5,6-difluoroindole scaffold exhibits sub-nanomolar binding affinity for the human 5-HT2B serotonin receptor. A derivative containing this scaffold, 5,6-difluoroindol-methylethylamine, demonstrates Ki = 0.980 nM against human 5-HT2B [1]. In contrast, the unsubstituted indole methanamine scaffold typically requires additional substituents to achieve comparable sub-nanomolar potency, and no equivalent Ki data are available for the 5-fluoro analog (CAS 113188-82-2) against 5-HT2B in the same database. The 5,6-difluoro pattern thus provides a validated starting point for achieving high-affinity serotonergic engagement.

Serotonin Receptor 5-HT2B CNS Drug Discovery GPCR Ligand

STING Agonist Potency: Patent-Disclosed EC50 of a 5,6-Difluoroindol-3-yl Carboxamide Derivative

The 5,6-difluoroindol-3-yl fragment is the core amine-bearing component of a patent-disclosed STING agonist (Compound 163, US20230271941). This derivative, N-(5,6-difluoro-1H-indol-3-yl)-1-((5-methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide, exhibits EC50 = 120 nM in a STING activation assay using QUANTI-Luc Plus detection [1]. While comparative data for the 5-fluoro analog or unsubstituted indole methanamine in the same patent context are not disclosed, the inclusion of the 5,6-difluoro substitution pattern in an advanced patent claim demonstrates that this specific fragment is the inventor's selection for achieving potent STING pathway activation.

STING Agonist Immuno-Oncology cGAS-STING Pathway Patent-Disclosed Data

Calculated Lipophilicity (LogP) of (5,6-Difluoro-1H-indol-3-YL)methanamine vs. 5-Fluoro Analog

Calculated partition coefficient (LogP) values reveal a measurable difference in lipophilicity between the 5,6-difluoro and 5-fluoro indole methanamine compounds. (5,6-Difluoro-1H-indol-3-yl)methanamine has a calculated LogP of 1.48 [1], while the 5-fluoro analog (CAS 113188-82-2) has a calculated LogP of approximately 1.20 (derived from structure-based prediction tools). This difference of approximately 0.28 LogP units translates to a roughly 1.9-fold increase in partition coefficient for the difluoro compound, potentially affecting membrane permeability, solubility, and off-target binding profiles in cellular assays.

Physicochemical Properties Lipophilicity LogP Druglikeness

IDO1 Inhibition Potency of 5,6-Difluoroindole-Containing Derivatives

A 5,6-difluoroindole-containing derivative (CHEMBL4210456) demonstrates IC50 = 76 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) in IFN-γ stimulated HeLa cells, as measured by inhibition of kynurenine production [1]. While this is a more elaborated derivative rather than the free methanamine building block, it establishes that the 5,6-difluoroindole scaffold is compatible with achieving sub-100 nM IDO1 inhibition. The unsubstituted indole scaffold generally requires additional optimization to reach comparable potency, and no equivalent HeLa cell IDO1 IC50 data are available for the 5-fluoro analog.

IDO1 Inhibitor Immuno-Oncology Tryptophan Metabolism Cancer Immunotherapy

High-Impact Application Scenarios for (5,6-Difluoro-1H-indol-3-YL)methanamine (CAS 1360891-58-2)


Serotonin Receptor (5-HT2B) Ligand Discovery and CNS Drug Development

The 5,6-difluoroindole scaffold demonstrates sub-nanomolar binding affinity (Ki = 0.980 nM) for the human 5-HT2B serotonin receptor [1]. This quantifiable potency makes (5,6-difluoro-1H-indol-3-yl)methanamine an attractive amine-bearing building block for medicinal chemists designing novel 5-HT2B ligands for central nervous system indications including depression, anxiety, and migraine. The primary amine group enables facile amide coupling or reductive amination to generate diverse libraries while retaining the validated difluoroindole pharmacophore.

STING Pathway Agonist Development for Immuno-Oncology

The 5,6-difluoroindol-3-yl fragment is a core component of a patent-disclosed STING agonist (US20230271941, Compound 163) exhibiting EC50 = 120 nM in STING activation assays [2]. Research groups pursuing cGAS-STING pathway activation for cancer immunotherapy can utilize (5,6-difluoro-1H-indol-3-yl)methanamine as a key intermediate for synthesizing and optimizing STING-targeted small molecules. The patent disclosure provides a validated synthetic route and functional assay benchmark for programs building upon this scaffold.

IDO1 Inhibitor Optimization for Cancer Immunotherapy

Derivatives containing the 5,6-difluoroindole scaffold achieve IC50 = 76 nM against human IDO1 in IFN-γ stimulated HeLa cells, as measured by kynurenine production inhibition [3]. (5,6-Difluoro-1H-indol-3-yl)methanamine serves as a strategic building block for synthesizing and optimizing IDO1 inhibitors aimed at reversing tumor-mediated immune suppression. The sub-100 nM cellular potency of the scaffold-containing derivative provides a benchmark for structure-activity relationship campaigns.

Fluorinated Indole Library Synthesis and Physicochemical Optimization

With a calculated LogP of 1.48, (5,6-difluoro-1H-indol-3-yl)methanamine offers measurably higher lipophilicity than its 5-fluoro analog (ΔLogP ≈ +0.28) [4]. This property supports its use in library synthesis programs where modulating membrane permeability, metabolic stability, or blood-brain barrier penetration is required. The primary amine handle enables rapid diversification via parallel synthesis workflows, while the 5,6-difluoro substitution pattern provides a distinct physicochemical signature for structure-property relationship studies.

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